molecular formula C6H6 B14753642 Prismane CAS No. 650-42-0

Prismane

Cat. No.: B14753642
CAS No.: 650-42-0
M. Wt: 78.11 g/mol
InChI Key: RCJOMOPNGOSMJU-UHFFFAOYSA-N
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Description

]hexane, is a polycyclic hydrocarbon with the molecular formula C₆H₆. It is an isomer of benzene, specifically a valence isomer. The compound is characterized by its unique prism-like structure, which consists of a six-atom triangular prism. This structure leads to significant ring strain, making prismane far less stable than benzene .

Preparation Methods

Synthetic Routes and Reaction Conditions: Prismane can be synthesized through the photoisomerization of octafluoro[2.2]paracyclophane. This process involves irradiating a dilute solution of the precursor in a mixture of acetonitrile, water, and dimethyl sulfoxide with ultraviolet light. The formation of this compound is confirmed using nuclear magnetic resonance spectroscopy and gas chromatography-mass spectrometry .

Industrial Production Methods: Due to its high ring strain and instability, this compound is not typically produced on an industrial scale. The synthesis is usually carried out in controlled laboratory conditions to ensure safety and precision.

Chemical Reactions Analysis

Types of Reactions: Prismane undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different products depending on the conditions and reagents used.

    Reduction: Reduction reactions can lead to the formation of less strained hydrocarbons.

    Substitution: Substitution reactions can occur, particularly with halogens or other reactive groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine under controlled conditions.

Major Products Formed: The major products formed from these reactions vary based on the specific reaction conditions but generally include less strained hydrocarbons and various substituted derivatives of this compound.

Mechanism of Action

The mechanism of action of prismane is primarily related to its high ring strain and the resulting instability. The deviation of the carbon-carbon bond angle from the ideal tetrahedral angle to 60° leads to significant strain, making the bonds more reactive and prone to breaking under certain conditions . This high strain energy is a key factor in the compound’s reactivity and the types of reactions it undergoes.

Comparison with Similar Compounds

Prismane is unique among hydrocarbons due to its prism-like structure and high ring strain. Similar compounds include:

This compound’s uniqueness lies in its geometric structure and the resulting chemical properties, which distinguish it from other hydrocarbons with similar molecular formulas.

Properties

CAS No.

650-42-0

Molecular Formula

C6H6

Molecular Weight

78.11 g/mol

IUPAC Name

prismane

InChI

InChI=1S/C6H6/c1-2-3(1)6-4(1)5(2)6/h1-6H

InChI Key

RCJOMOPNGOSMJU-UHFFFAOYSA-N

Canonical SMILES

C12C3C1C4C2C34

Origin of Product

United States

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